molecular formula C18H18N4O2 B2825959 (1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448069-58-6

(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2825959
CAS No.: 1448069-58-6
M. Wt: 322.368
InChI Key: JGAMZZKTJFMLSJ-UHFFFAOYSA-N
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Description

(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Anticancer Properties

Research has demonstrated that compounds with similar structures exhibit significant antitumor and anticancer activities. For instance, a study on aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones revealed potent, selective, and orally efficacious c-Met/ALK dual inhibitor properties, showing significant tumor growth inhibition in human gastric carcinoma xenograft models (Jingrong Li et al., 2013). Similarly, pyrazolinyl-indole derivatives were synthesized and demonstrated remarkable cytotoxic activities against various cancer cell lines, highlighting their potential as new epidermal growth factor receptor (EGFR) inhibitors (H. Khalilullah et al., 2022).

Analgesic and Anti-inflammatory Activities

The synthesis of new pyrazole derivatives from β-hydroxy enones and hydrazines showed that these derivatives exhibited moderate to significant analgesic and anti-inflammatory activities, suggesting their potential as pain and inflammation management agents (P. Priyadarsini et al., 2020).

Antimicrobial Properties

Pyrazolines, as biologically and pharmaceutically active scaffolds, have been synthesized and tested for antimicrobial activities. Studies indicate that these compounds show significant antimicrobial effects, underscoring their potential in developing new antimicrobial agents (Amara Mumtaz et al., 2015).

Molecular Interaction and Docking Studies

Research into the molecular interaction of antagonists with cannabinoid receptors, as well as the synthesis and conformational analysis of substance P antagonist analogues, provides insights into the structural and functional dynamics essential for drug discovery. These studies contribute to the understanding of receptor-ligand interactions, which is crucial for designing selective and potent therapeutic agents (J. Shim et al., 2002).

Properties

IUPAC Name

1H-indol-6-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(14-2-1-13-3-6-20-16(13)11-14)22-9-4-15(5-10-22)24-17-12-19-7-8-21-17/h1-3,6-8,11-12,15,20H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAMZZKTJFMLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.